trans-4-(5-Chloro-pyrimidin-2-ylamino)-cyclohexanol

Description

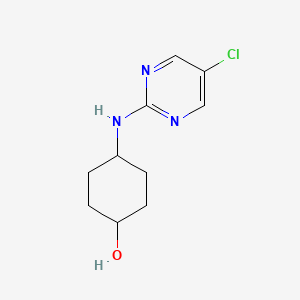

Structure

3D Structure

Properties

CAS No. |

1417793-47-5 |

|---|---|

Molecular Formula |

C10H14ClN3O |

Molecular Weight |

227.69 g/mol |

IUPAC Name |

4-[(5-chloropyrimidin-2-yl)amino]cyclohexan-1-ol |

InChI |

InChI=1S/C10H14ClN3O/c11-7-5-12-10(13-6-7)14-8-1-3-9(15)4-2-8/h5-6,8-9,15H,1-4H2,(H,12,13,14) |

InChI Key |

FPQUUVQIMNVUJW-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CCC1NC2=NC=C(C=N2)Cl)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-4-(5-Chloro-pyrimidin-2-ylamino)-cyclohexanol typically involves the following steps:

Starting Materials: The synthesis begins with cyclohexanol and 5-chloro-pyrimidine-2-amine.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product.

Purification: The product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and consistent production. The use of automated systems for monitoring and controlling reaction parameters is common to maintain product quality.

Chemical Reactions Analysis

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions may involve hydrogenation using catalysts such as palladium on carbon.

Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro group, using reagents like sodium hydroxide or ammonia.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas, palladium on carbon.

Substitution: Sodium hydroxide, ammonia.

Major Products Formed

Oxidation: Formation of cyclohexanone derivatives.

Reduction: Formation of cyclohexanol derivatives.

Substitution: Formation of amino-substituted cyclohexanol derivatives.

Scientific Research Applications

GSK-3 Modulation

GSK-3 is a serine/threonine kinase implicated in numerous cellular processes, including glucose metabolism and neuronal function. Inhibition of GSK-3 has been linked to potential therapeutic effects in conditions such as:

- Diabetes : By modulating GSK-3 activity, trans-4-(5-Chloro-pyrimidin-2-ylamino)-cyclohexanol may help regulate insulin signaling and glucose homeostasis.

- Neurodegenerative Diseases : GSK-3 is associated with the pathology of diseases like Alzheimer's. The compound's inhibitory effects could provide a pathway for developing neuroprotective strategies.

Studies have shown that this compound exhibits selective inhibition of GSK-3, making it a candidate for further investigation in drug development targeting these diseases .

Kinase Inhibition

Beyond GSK-3, this compound has been evaluated for its inhibitory effects on other kinases. Research indicates that it might also affect cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation. The ability to selectively inhibit multiple kinases could lead to broader therapeutic applications in oncology and other proliferative disorders .

In Vitro Studies

A series of in vitro experiments have demonstrated the compound's effectiveness at modulating GSK-3 activity. For instance, one study reported that at specific concentrations, this compound significantly reduced GSK-3 activity compared to control groups. This reduction correlated with improved glucose uptake in cell cultures, suggesting a mechanism for its potential anti-diabetic effects .

Animal Models

In vivo studies using rodent models have further elucidated the compound's pharmacological profile. Administration of this compound resulted in decreased blood glucose levels and improved cognitive function metrics in models of diabetes and neurodegeneration, respectively. These findings support the hypothesis that GSK-3 inhibition can yield beneficial outcomes in metabolic and neurodegenerative conditions .

Comparative Analysis with Related Compounds

| Compound Name | Structure | Key Features |

|---|---|---|

| This compound | C10H14ClN3O | Inhibits GSK-3; potential for diabetes and neurodegenerative disease treatment |

| 4-(4-Chloro-5-methyl-pyrimidin-2-ylamino)-cyclohexanol | C11H16ClN3O | Contains a methyl group; potential alternative for similar applications |

| 4-(5-Chloro-pyrimidin-2-yl)cyclohexanamine | C10H14ClN3 | Lacks hydroxyl group; focuses on amine functionality |

This table illustrates the structural diversity among related compounds while highlighting the unique aspects of this compound that contribute to its biological activity.

Mechanism of Action

The mechanism of action of trans-4-(5-Chloro-pyrimidin-2-ylamino)-cyclohexanol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Chemical Identity

- IUPAC Name: trans-4-(5-Chloro-pyrimidin-2-ylamino)-cyclohexanol

- Molecular Formula : C₁₀H₁₃ClN₄O

- Key Features: A cyclohexanol derivative with a trans-configuration at the 4-position. Substituted with a 5-chloro-pyrimidin-2-ylamino group, conferring distinct electronic and steric properties. Potential applications in medicinal chemistry, particularly as a kinase inhibitor scaffold due to its pyrimidine moiety .

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Comparison

Key Differences in Pharmacological and Chemical Properties

Substituent-Driven Bioactivity: The target compound’s 5-chloro-pyrimidine group enhances electrophilicity, favoring interactions with cysteine residues in kinases. In contrast, Ambroxol’s dibromobenzylamino group enables mucolytic activity via surfactant protein modulation . The morpholinomethyl-pyridinyl substituent in UNC2250 improves blood-brain barrier penetration, making it suitable for CNS-targeted therapies .

Selectivity and Potency: trans-4-{[4-(1H-Indazol-1-yl)pyrimidin-2-yl]amino}cyclohexanol (1BJ) exhibits higher selectivity for Aurora kinases due to the indazole moiety’s planar structure .

Synthetic Accessibility :

- Ambroxol is commercially synthesized via reductive amination, while the target compound and its pyrimidine analogs often require multi-step coupling reactions .

Biological Activity

Trans-4-(5-Chloro-pyrimidin-2-ylamino)-cyclohexanol is a compound that has attracted attention in medicinal chemistry due to its potential biological activities, particularly its role as a modulator of glycogen synthase kinase-3 (GSK-3). This article delves into the compound's biological activity, synthesis, and therapeutic implications, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the molecular formula C10H14ClN3O. Its structure features a cyclohexanol moiety linked to a chloro-substituted pyrimidine ring. The specific arrangement of these functional groups is believed to enhance its biological activity against GSK-3 compared to similar compounds.

The primary mechanism of action for this compound involves its inhibitory effects on GSK-3. GSK-3 is a crucial enzyme involved in various signaling pathways, including those related to glucose metabolism and neurodegenerative diseases. Inhibition of this enzyme can lead to improved insulin sensitivity and neuroprotective effects, making it a potential therapeutic candidate for conditions such as diabetes and Alzheimer's disease.

In Vitro Studies

Recent studies have demonstrated that this compound exhibits selective binding affinity to GSK-3. The compound's inhibitory effects were observed in various assays, indicating its potential as a therapeutic agent. For instance, the compound showed significant inhibition of GSK-3 activity at concentrations ranging from 1 to 10 µM, suggesting a dose-dependent response .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is presented below:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-(4-Chloro-5-methyl-pyrimidin-2-ylamino)-cyclohexanol | C11H16ClN3O | Contains a methyl group on the pyrimidine ring |

| 4-(5-Chloro-pyrimidin-2-yl)cyclohexanamine | C10H14ClN3 | Lacks the hydroxyl group; focuses on amine functionality |

| 4-(2-Chloro-pyridin-4-yl)cyclohexanol | C10H12ClN | Substituted pyridine instead of pyrimidine |

The presence of the cyclohexanol structure combined with the chloro-substituted pyrimidine in this compound enhances its biological activity compared to other derivatives that may lack either moiety.

Case Studies and Research Findings

Several studies have highlighted the biological effects of this compound:

- GSK-3 Inhibition : A study demonstrated that this compound effectively inhibited GSK-3, leading to enhanced glucose uptake in muscle cells. This suggests potential applications in managing diabetes.

- Neuroprotection : Research indicated that the compound could protect neuronal cells from apoptosis induced by oxidative stress, further emphasizing its therapeutic potential in neurodegenerative diseases .

- Cell Cycle Arrest : In vitro experiments showed that this compound could induce cell cycle arrest in cancer cell lines, suggesting its role as an anticancer agent through mechanisms involving tubulin polymerization inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.